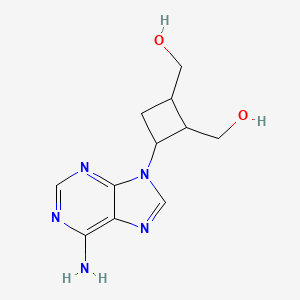
Cyclobut A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclobut A is a synthetic compound that belongs to the class of nucleoside analogs It is structurally characterized by the presence of a cyclobutyl ring substituted with two hydroxymethyl groups and an adenine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobut A typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Hydroxymethyl Groups: The hydroxymethyl groups are introduced via hydroxylation reactions using reagents such as formaldehyde or paraformaldehyde.
Coupling with Adenine: The final step involves coupling the cyclobutyl intermediate with adenine under specific conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Cyclobut A undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the hydroxymethyl groups to methyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adenine moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 9-(2,3-Bis(formyl)-1-cyclobutyl)adenine or 9-(2,3-Bis(carboxyl)-1-cyclobutyl)adenine.
Reduction: Formation of 9-(2,3-Bis(methyl)-1-cyclobutyl)adenine.
Substitution: Formation of various substituted adenine derivatives.
科学的研究の応用
Medicinal Chemistry Applications
Cyclobutane rings are increasingly utilized in the design of small-molecule drug candidates due to their ability to enhance pharmacological properties. Key applications include:
- Improving Metabolic Stability : Cyclobutane can replace larger cyclic structures or alkenes, leading to increased metabolic stability of drug candidates. For instance, a study reported that a cyclobutane-containing linker improved selectivity towards cathepsin B in antibody-drug conjugates targeting cancer cells .
- Conformational Restriction : The incorporation of cyclobutane can induce conformational rigidity, which is beneficial for binding interactions with biological targets. For example, a cyclobutanol analogue was shown to enhance bioavailability and selectivity against TTK kinases in cancer therapy .
- Aryl Isosteres : Cyclobutanes can serve as aryl isosteres, replacing aromatic groups to modify the electronic properties of compounds while maintaining structural integrity .
Table 1: Examples of Cyclobutane Applications in Drug Development
| Compound Name | Application Area | Mechanism/Effect | Current Status |
|---|---|---|---|
| Compound 6 | Cancer Therapy | Selective binding to cathepsin B | Clinical trials |
| CFI-402257 | Cancer Therapy | TTK kinase inhibition | Phase I/II clinical trials |
| TAK-828F | Autoimmune Disease | RORγt inhibition | Under investigation |
Natural Product Synthesis
Cyclobutane-containing alkaloids have been isolated from both terrestrial and marine sources, demonstrating various biological activities such as antimicrobial and anticancer effects. The review of these compounds indicates that over 60 biologically active cyclobutane alkaloids have been identified .
Table 2: Biological Activities of Cyclobutane Alkaloids
| Alkaloid Name | Source | Biological Activity |
|---|---|---|
| Compound A | Marine species | Antimicrobial |
| Compound B | Terrestrial plants | Antitumor |
| Compound C | Marine organisms | Antibacterial |
Organic Synthesis Applications
Cyclobutane derivatives are valuable as starting materials for synthesizing complex organic molecules. Their unique structure allows for versatile transformations that can lead to both acyclic and cyclic systems. Research has shown that cyclobutanes can be employed to create carbo- and heterobicyclic compounds, enhancing the diversity of synthetic pathways available to chemists .
Case Studies
Several case studies illustrate the practical applications of Cyclobut A in various research settings:
- Case Study on Antibody-Drug Conjugates : Researchers replaced a valine residue with a cyclobutyl ring in an ADC targeting cancer cells, resulting in enhanced selectivity and reduced off-target effects compared to traditional linkers .
- Study on Histone Methyltransferases : Cyclobutane derivatives were investigated for their potential to inhibit histone methyltransferases involved in cancer progression, showcasing their role as therapeutic agents .
作用機序
The mechanism of action of Cyclobut A involves its incorporation into viral DNA, where it acts as a chain terminator. This compound is phosphorylated within infected cells to its active triphosphate form, which then inhibits viral DNA polymerase, preventing the replication of viral DNA. This mechanism is similar to other nucleoside analogs used in antiviral therapies .
類似化合物との比較
Similar Compounds
Acyclovir: Another nucleoside analog used in antiviral therapy.
Ganciclovir: Similar to acyclovir but with a broader spectrum of activity.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
Uniqueness
Cyclobut A is unique due to its specific cyclobutyl ring structure, which may confer distinct pharmacokinetic properties and a different spectrum of antiviral activity compared to other nucleoside analogs.
特性
分子式 |
C11H15N5O2 |
|---|---|
分子量 |
249.27 g/mol |
IUPAC名 |
[3-(6-aminopurin-9-yl)-2-(hydroxymethyl)cyclobutyl]methanol |
InChI |
InChI=1S/C11H15N5O2/c12-10-9-11(14-4-13-10)16(5-15-9)8-1-6(2-17)7(8)3-18/h4-8,17-18H,1-3H2,(H2,12,13,14) |
InChIキー |
PYJIWOQTJHPDAK-UHFFFAOYSA-N |
正規SMILES |
C1C(C(C1N2C=NC3=C(N=CN=C32)N)CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















